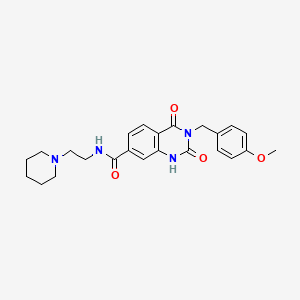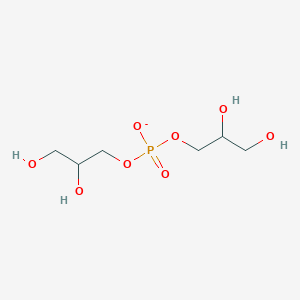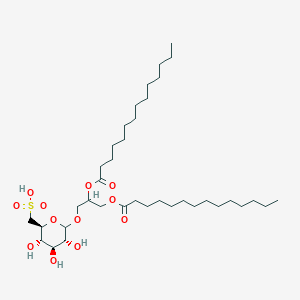
2-(beta-D-glucosyloxy)-cis-cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(beta-D-glucosyloxy)-cis-cinnamate is a hydroxy monocarboxylic acid anion that is the conjugate base of 2-(beta-D-glucosyl)oxy-cis-cinnamic acid; major species ar pH 7.3. It is a conjugate base of a 2-(beta-D-glucosyloxy)-cis-cinnamic acid.
Applications De Recherche Scientifique
Isolation and Structural Analysis
- Isolation from Prunus Mahaleb L. Fruit Kernels : 2-glucosyloxy-4-methoxyethyl trans-cinnamate was isolated from Prunus mahaleb L. fruit kernels, with its structure confirmed through various spectroscopic methods. This compound is closely related to 2-(beta-D-glucosyloxy)-cis-cinnamate (El-Dakhakhny, 1970).
Biological Processes and Plant Biochemistry
- Conversion in Melilotus Alba : In Melilotus alba, a transformation of trans and cis o-(β-D-glucosyloxy)-cinnamic acid to o-(β-D-glucosyloxy)-hydrocinnamic acid was observed, with significant retention of glucose. This finding suggests a pathway in the in vivo conversion of these glucosides (Huisman & Kosuge, 1970).
- Biosynthesis in Lavandula Officinalis : In Lavandula officinalis, 2-glucosyloxy-4-methoxy- cis -cinnamic acid was found, indicating a biosynthetic pathway involving various cinnamic acid derivatives (Brown, 1963).
Subcellular Localization and Enzymatic Activity
- Localization in Melilotus Alba Leaves : In Melilotus alba, the glucosides of trans- and cis-2-hydroxy cinnamic acid and related β-glucosidase were predominantly found in mesophyll tissue. This distribution is crucial for understanding the role of these compounds in plant physiology (Ôba, Conn, Canut, & Boudet, 1981).
Allelopathy and Plant Growth Inhibition
- Allelochemical Properties : 1-O-cis-cinnamoyl-β-D-glucopyranose, derived from cis-cinnamic acid, exhibits potent inhibitory activity on lettuce root growth, emphasizing the importance of the cis-double bond and aromatic ring in its phytotoxicity (Abe et al., 2012).
- Inhibition of Root Growth in Arabidopsis Thaliana : cis-Cinnamic acid strongly inhibits root growth in various plant species, with a specific impact on early auxin-responsive genes in Arabidopsis thaliana roots (Wasano et al., 2013).
Propriétés
Nom du produit |
2-(beta-D-glucosyloxy)-cis-cinnamate |
|---|---|
Formule moléculaire |
C15H17O8- |
Poids moléculaire |
325.29 g/mol |
Nom IUPAC |
(Z)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/p-1/b6-5-/t10-,12-,13+,14-,15-/m1/s1 |
Clé InChI |
GVRIYIMNJGULCZ-QLFWQTQQSA-M |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C\C(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1Z)-hexadecenyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262544.png)
![2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262545.png)
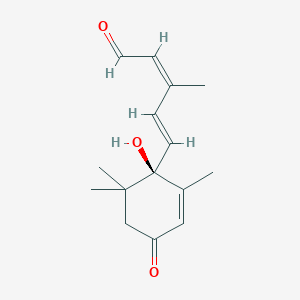
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride](/img/structure/B1262547.png)
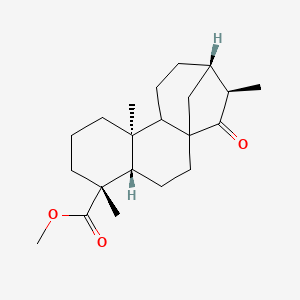
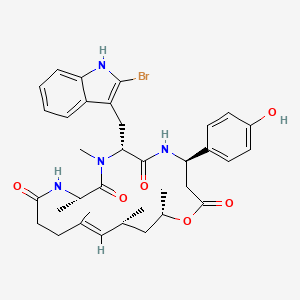
![[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc](/img/structure/B1262554.png)
